molecular formula C22H18N2O3S2 B2904452 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide CAS No. 325813-69-2

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2904452
CAS No.: 325813-69-2
M. Wt: 422.52
InChI Key: QWXALDNNNKFEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Context

The exploration of benzothiazole derivatives in medicinal chemistry began in the late 20th century, driven by their structural versatility and biological potential. N-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide emerged as a compound of interest in the early 2000s, following advances in sulfonamide and heterocyclic chemistry. Its development aligns with broader efforts to optimize benzothiazole scaffolds for therapeutic applications, particularly in oncology and infectious disease research.

A pivotal 2017 study synthesized methylsulfonyl benzothiazole (MSBT) derivatives, including structural analogs of this compound, to evaluate their antimicrobial and anticancer properties. This work demonstrated that the methylsulfonyl group enhances target binding affinity while maintaining metabolic stability, positioning such compounds as promising candidates for further development. Subsequent research has focused on structure-activity relationship (SAR) studies to refine substituent patterns for optimized pharmacological profiles.

Structural Features and Pharmacophoric Elements

The compound’s molecular architecture (C₂₂H₁₈N₂O₃S₂, molecular weight 422.5 g/mol) integrates three critical pharmacophoric elements:

  • Benzothiazole Core : A bicyclic system providing planar rigidity for target binding. The 1,3-benzothiazole moiety facilitates π-π stacking interactions with aromatic residues in enzyme active sites.
  • 6-Methylsulfonyl Substituent : A strong electron-withdrawing group that modulates electronic properties and enhances solubility through polar interactions.
  • 2,2-Diphenylacetamide Side Chain : A hydrophobic domain contributing to membrane permeability and selectivity through van der Waals interactions.

The spatial arrangement of these components creates a balanced amphiphilic character, enabling interactions with both hydrophilic enzymatic domains and hydrophobic protein pockets. X-ray crystallographic analyses of analogous compounds reveal a dihedral angle of 35–40° between the benzothiazole ring and acetamide group, optimizing three-dimensional complementarity with biological targets.

Significance in Medicinal Chemistry

This compound exemplifies strategic molecular design in contemporary drug discovery. Its significance arises from:

  • Dual Antimicrobial-Anticancer Activity : Demonstrated efficacy against Gram-positive bacteria (MIC 32 µg/mL for Staphylococcus aureus) and human cancer cell lines (GI₅₀ <0.1 µM in cervical cancer models).
  • Target Versatility : Capacity to inhibit multiple enzymatic targets, including topoisomerase II and bacterial dihydrofolate reductase, through distinct binding modes.
  • Synthetic Accessibility : Modular synthesis allows systematic variation of substituents for SAR optimization without requiring complex protecting group strategies.

The following table summarizes key biological activities reported in peer-reviewed studies:

Biological Activity Experimental Model Key Metric Source Study
Antibacterial Staphylococcus aureus MIC = 32 µg/mL
Anticancer (Cervical) HeLa Cell Line GI₅₀ <0.1 µM
Antifungal Candida albicans MIC = 128 µg/mL
Topoisomerase II Inhibition Enzymatic Assay IC₅₀ = 1.8 µM

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-29(26,27)17-12-13-18-19(14-17)28-22(23-18)24-21(25)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXALDNNNKFEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole ring or the diphenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole and diphenylacetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide is C19H16N2O4S3C_{19}H_{16}N_{2}O_{4}S_{3}, with a molecular weight of 432.5 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities, and a diphenylacetamide structure that contributes to its pharmacological potential.

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory effects of benzothiazole derivatives. This compound has shown promise in reducing inflammation markers in vitro and in vivo.

Case Study:
A study published in Pharmacology Reports demonstrated that this compound significantly decreased pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the methylsulfonyl group, which enhances solubility and bioavailability.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
In vitro studies on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as cleaved caspase-3 .

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Compound A : N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl)Acetamide (BTA)

  • Structural Differences :
    • 6-Substituent : Trifluoromethyl (CF₃) vs. methylsulfonyl (SO₂CH₃) in the target compound.
    • Acetamide Modification : 3,4,5-Trimethoxyphenyl vs. diphenyl groups.
  • Biological Activity :
    • Exhibited a pIC₅₀ of 7.8 against CK-1δ, a kinase implicated in neurodegenerative diseases .
    • GlideXP docking score: −3.78 kcal/mol, indicating moderate binding affinity .
  • The trimethoxyphenyl moiety may engage in π-π stacking with aromatic residues in the kinase active site.

Compound B : N-{6-[2-(Methylsulfanyl)Pyrimidin-4-yl]-1,3-Benzothiazol-2-yl}Acetamide

  • Structural Differences :
    • 6-Substituent : 2-(Methylsulfanyl)pyrimidin-4-yl vs. methylsulfonyl.
    • Acetamide Modification : Unsubstituted acetamide vs. diphenylacetamide.
  • Physicochemical Properties: Molecular formula: C₁₄H₁₂N₄OS₂ (MW: 332.4 g/mol) .

Compound C : N-(4-Methoxy-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

  • Structural Differences :
    • Core Structure : Lacks the benzothiazole ring, instead featuring a nitro-substituted phenylacetamide.
    • Sulfonyl Group : Methylsulfonyl is directly attached to the acetamide nitrogen.
  • Synthetic Utility: Serves as an intermediate for synthesizing sulfur-containing heterocycles, such as thiadiazoles and quinolines . Demonstrated intermolecular C–H⋯O interactions in crystal packing, influencing solid-state stability .

Comparative Data Table

Parameter Target Compound Compound A (BTA) Compound B Compound C
6-Substituent Methylsulfonyl (SO₂CH₃) Trifluoromethyl (CF₃) 2-(Methylsulfanyl)pyrimidin-4-yl N/A (Nitro/methoxy phenyl)
Acetamide Modification 2,2-Diphenyl 3,4,5-Trimethoxyphenyl Unsubstituted N-(Methylsulfonyl)
Molecular Weight ~438.5 g/mol (estimated) ~454.4 g/mol 332.4 g/mol 316.3 g/mol
Key Biological Activity Not reported CK-1δ inhibition (pIC₅₀ = 7.8) Not reported Intermediate for heterocycles
Binding Affinity (GlideXP) Not reported −3.78 kcal/mol Not reported Not applicable
Solubility Likely moderate (polar SO₂CH₃) Low (lipophilic CF₃) Moderate (pyrimidine polarity) Low (crystalline stability)

Mechanistic and Functional Insights

  • Target Compound vs. The diphenylacetamide moiety could enhance steric hindrance, limiting conformational flexibility but increasing selectivity for specific hydrophobic pockets.
  • Target Compound vs. Compound B :
    • The absence of a pyrimidine ring in the target compound suggests divergent biological targets; Compound B’s pyrimidine may favor nucleotide-mimetic interactions, whereas the benzothiazole core in the target compound is more common in kinase inhibitors.
  • Synthetic Challenges :
    • Introducing the methylsulfonyl group at the 6-position of benzothiazole requires precise sulfonation conditions, contrasting with the simpler alkylation or arylation steps for other analogues .

Biological Activity

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C23H20N2O3S
  • IUPAC Name : this compound

The presence of the methylsulfonyl group is believed to enhance its solubility and biological activity compared to other benzothiazole derivatives.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival, particularly in cancer cells.
  • Interaction with Cellular Pathways : It has been shown to affect signaling pathways that are crucial for cancer growth and bacterial resistance.
  • Antimicrobial Activity : The compound displays significant antimicrobial properties against various pathogens, which may be attributed to its ability to disrupt cellular functions in bacteria.

Anticancer Activity

Several studies have assessed the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values were reported as follows:
    Cell LineIC50 (μM)
    A5498.78 ± 3.62
    HCC8276.68 ± 15
    These results indicate a moderate to high antiproliferative effect, particularly in 2D culture formats compared to 3D formats .

Antimicrobial Activity

The compound also showed promising antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
    PathogenMIC (μM)
    Staphylococcus aureus6.12
    Escherichia coli25

These findings suggest that the compound could be effective in treating infections caused by these bacteria.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related benzothiazole derivatives:

  • Study on Antitumor Activity : A study involving a series of benzothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited enhanced antitumor activity due to structural modifications that increased their affinity for target enzymes involved in tumor growth .
  • Antimicrobial Efficacy Research : Another study explored the antimicrobial properties of various benzothiazole derivatives, including this compound. It was found that modifications like the inclusion of the methylsulfonyl group significantly improved antibacterial efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with functionalization of the benzothiazole core. Key steps include sulfonation at the 6-position using methanesulfonyl chloride under controlled pH (7–9) and coupling with 2,2-diphenylacetyl chloride via nucleophilic acyl substitution. Reflux in dichloromethane or chloroform with a base (e.g., triethylamine) is critical for amide bond formation . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization in methanol or ethanol yields the final product (>90% purity) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., methylsulfonyl proton absence in 1H^1H-NMR, aromatic integration for diphenyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., ESI-MS for [M+H+^+] at m/z ~503) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

Methodological Answer: Prioritize in vitro assays:

  • Antimicrobial Activity: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition: Test against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with alternative sulfonyl groups (e.g., ethylsulfonyl) or modified diphenyl moieties (e.g., fluorinated phenyl rings) .
  • Binding Affinity Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., tubulin or DNA topoisomerases) .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .

Q. What strategies address contradictory bioactivity data across different cell lines or assay conditions?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays in triplicate across independent labs, controlling for variables like serum concentration and incubation time .
  • Metabolic Stability Testing: Use hepatic microsomal assays to assess compound degradation rates, which may explain potency variations .
  • Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions influencing results .

Q. How can researchers resolve synthetic challenges, such as low yields in sulfonation or amidation steps?

Methodological Answer:

  • Catalyst Optimization: Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF or DMSO) for sulfonation, balancing reactivity and byproduct formation .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >85% .

Q. What computational tools are suitable for predicting metabolic pathways or toxicity?

Methodological Answer:

  • ADMET Prediction: Use Schrödinger’s QikProp or SwissADME to estimate permeability, CYP450 interactions, and hERG liability .
  • Toxicity Profiling: Leverage DEREK Nexus or ProTox-II for in silico alerts on mutagenicity or hepatotoxicity .
  • Metabolite Identification: Simulate Phase I/II metabolism with GLORY or MetaSite to guide structural refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.